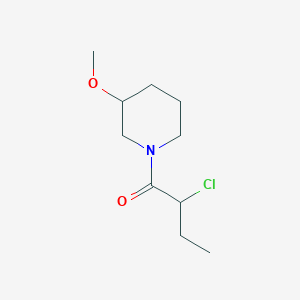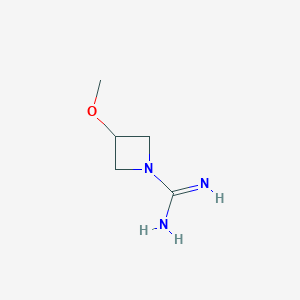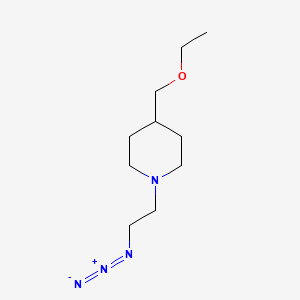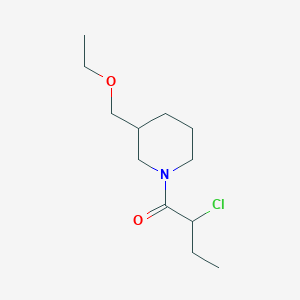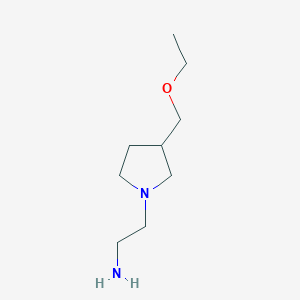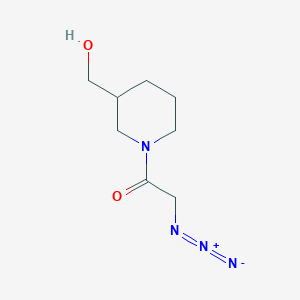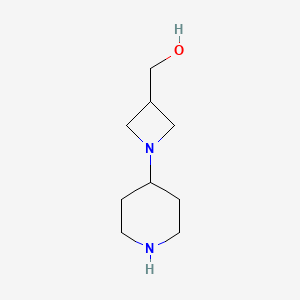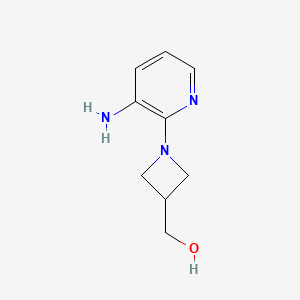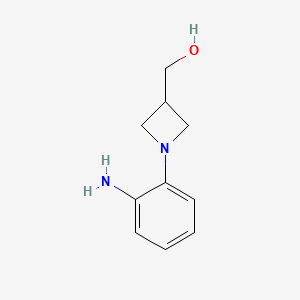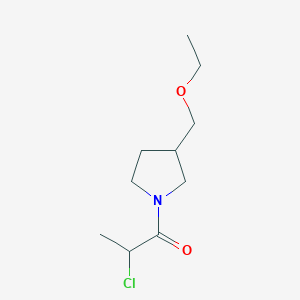
2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one
Overview
Description
2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is a chemical compound with the molecular formula C10H18ClNO2. It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is a common feature in many biologically active compounds and is known for its versatility in drug discovery .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pyrrolidinone Derivatives : Research efforts have been focused on synthesizing pyrrolidin-2-one and pyrrolidine derivatives due to their significant antiarrhythmic and antihypertensive activities. The presence of specific substituents, such as the 1-phenylpiperazine moiety, contributes to their alpha-adrenolytic properties, which are crucial for their pharmacological effects (Malawska et al., 2002).
- Metal-free Synthesis in Aqueous Medium : An innovative, metal-free method has been developed for synthesizing polysubstituted pyrrole derivatives in water, utilizing surfactants under mild conditions. This approach highlights the environmental friendliness and versatility of synthesizing pyrrole-based compounds, which could be extended to the synthesis of compounds like 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one (Kumar et al., 2017).
Biological Applications
- Antimicrobial and Antihypertensive Effects : Derivatives of pyrrolidinones have shown promising antimicrobial and antihypertensive effects, suggesting that structurally related compounds, including this compound, could potentially be developed into therapeutic agents. The structural specificity plays a significant role in the biological activity of these compounds (Rashad et al., 2005).
Material Science and Catalysis
- Electrochromic and Ion Receptor Properties : Certain pyrrolidine derivatives have been synthesized for investigating their electrochromic and ion receptor properties. These compounds exhibit stable, reversible redox processes and could be utilized in developing materials for metal recovery and ion sensors (Mert et al., 2013).
Future Directions
Properties
IUPAC Name |
2-chloro-1-[3-(ethoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-3-14-7-9-4-5-12(6-9)10(13)8(2)11/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMBTRWXJJTBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Prolyl-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476769.png)
